GSK3145095

Description

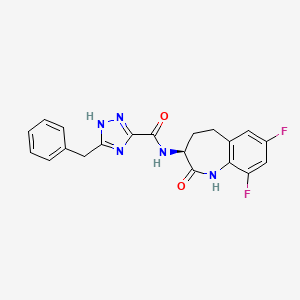

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQAGKAMBISZQM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622849-43-7 | |

| Record name | GSK-3145095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622849437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-3145095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D3WPS7JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of GSK3145095: A DNA-Encoded Library Approach to a Clinical RIPK1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3145095 is a potent and selective, orally available inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) that has entered clinical trials for the treatment of pancreatic cancer and other solid tumors.[1][2] The discovery of this compound is a compelling case study in the power of DNA-Encoded Library (DEL) technology to identify novel chemical matter for challenging therapeutic targets. This technical guide provides a detailed overview of the discovery process, from the initial DEL screening campaign to the identification and optimization of the clinical candidate, with a focus on the experimental methodologies and data that underpinned this successful drug discovery program.

The Target: RIPK1 - A Key Regulator of Cell Death and Inflammation

RIPK1 is a critical signaling node that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis.[3][4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory diseases and more recently, in creating an immunosuppressive tumor microenvironment in cancers like pancreatic adenocarcinoma.[3] The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of programmed necrosis. Inhibition of RIPK1 kinase activity, therefore, presents a promising therapeutic strategy to modulate these pathological processes.[4]

The Discovery Engine: DNA-Encoded Library Technology at GSK

GlaxoSmithKline has been a pioneer in the development and application of DNA-Encoded Library (DEL) technology, which enables the synthesis and screening of libraries containing billions to trillions of unique small molecules.[5][6] This technology relies on the principle of physically linking a small molecule to a unique DNA tag that serves as an amplifiable barcode for its identification. The vast chemical space explored by DELs significantly increases the probability of finding novel hits for therapeutic targets.[6]

Experimental Protocol: DNA-Encoded Library Synthesis (Split-and-Pool Methodology)

The DELs at GSK are typically constructed using a "split-and-pool" synthesis strategy. This method allows for the creation of immense libraries through a multi-step combinatorial process.[6][7]

Materials:

-

DNA headpiece with a unique starting sequence and a reactive handle (e.g., an amine).

-

A diverse collection of chemical building blocks with compatible reactive groups.

-

Unique DNA oligonucleotides (tags) for each building block.

-

DNA ligase and associated buffers.

-

Solvents and reagents for chemical reactions and purification.

Procedure:

-

Initialization: A solution of the DNA headpiece is prepared.

-

Splitting: The solution of the DNA headpiece is split into multiple reaction vessels.

-

First Cycle of Chemistry: A different chemical building block is added to each vessel and reacted with the DNA headpiece.

-

First DNA Tagging: A unique DNA tag corresponding to the specific building block used is ligated to the DNA headpiece in each vessel.

-

Pooling: The contents of all reaction vessels are pooled into a single solution.

-

Subsequent Cycles: The pooled library is then split again for the next cycle of chemical addition and DNA tagging. This split-and-pool process is repeated for a desired number of cycles (typically 2-4) to generate a highly diverse library.

-

Purification: After each chemical step, purification is performed to remove excess reagents.

The Screening Campaign: Identifying a Novel RIPK1 Inhibitor

The discovery of the initial hit that led to this compound involved screening a vast DEL collection against the RIPK1 kinase domain.

Experimental Protocol: Affinity-Based Selection for RIPK1

Affinity selection is the standard method for screening DELs. It involves isolating library members that bind to the immobilized protein target.[6]

Materials:

-

Purified, active RIPK1 kinase domain, typically with an affinity tag (e.g., His-tag).

-

Magnetic beads or other solid support for protein immobilization.

-

The pooled DNA-Encoded Library.

-

Wash buffers of varying stringency.

-

Elution buffer.

-

PCR reagents.

-

Next-generation sequencing (NGS) platform.

Procedure:

-

Target Immobilization: The purified RIPK1 protein is immobilized on a solid support (e.g., Ni-NTA magnetic beads for a His-tagged protein).

-

Library Incubation: The immobilized RIPK1 is incubated with the DEL pool to allow for binding of small molecules to the target.

-

Washing: A series of stringent washing steps are performed to remove non-specifically bound and weakly interacting library members.

-

Elution: The specifically bound library members are eluted from the immobilized target, often by heat denaturation or by changing buffer conditions.

-

PCR Amplification: The DNA tags of the eluted binders are amplified by PCR.

-

Next-Generation Sequencing (NGS): The amplified DNA is sequenced to identify the unique tags of the binding molecules.

-

Data Analysis: The sequence data is analyzed to identify the chemical structures of the small molecules that were enriched during the selection process.

From Hit to Clinical Candidate: A Journey of Medicinal Chemistry

The initial DEL screen identified a novel benzoxazepinone scaffold as a potent and selective inhibitor of RIPK1.[8] This initial hit, exemplified by GSK'481, served as the starting point for a focused medicinal chemistry campaign.[9]

Hit Validation and Characterization

The hits identified from the DEL screen were resynthesized without the DNA tag ("off-DNA" synthesis) to confirm their activity and characterize their properties.

Key Assays in the Hit Validation Cascade:

-

Biochemical Assays:

-

Cellular Assays:

-

U937 Cellular Necroptosis Assay: This assay measures the ability of a compound to protect human monocytic U937 cells from TNFα-induced necroptosis, providing a measure of cellular potency (IC50).[9]

-

Lead Optimization: The Path to this compound

The initial benzoxazepinone hit, while potent, had suboptimal pharmacokinetic properties. The subsequent lead optimization program focused on improving these properties while maintaining or enhancing potency and selectivity. This effort led to the discovery of this compound, a benzazepinone analog.[2]

Structure-Activity Relationship (SAR) Highlights:

-

Heterocycle Modification: Replacement of the benzoxazepinone core with a benzazepinone scaffold was well-tolerated and allowed for further optimization.[2]

-

Fluorine Substitution: Introduction of a 7,9-difluoro substitution on the benzazepinone core significantly increased potency. This is attributed to the electron-withdrawing nature of the fluorine atoms, which lowers the pKa of the lactam nitrogen and strengthens a key hydrogen bond interaction with the protein backbone.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the initial hit and the optimized clinical candidate, this compound.

Table 1: In Vitro Potency and Cellular Activity

| Compound | RIPK1 ADP-Glo IC50 (nM) | U937 Cellular IC50 (nM) |

| GSK'481 (Benzoxazepinone Hit) | 1.6[10] | 10[10] |

| This compound (Benzazepinone) | 6.3[7] | 6.3[10] |

Table 2: Kinase Selectivity of this compound

| Kinase | % Inhibition at 1 µM |

| RIPK1 | >99 |

| Other Kinases (panel) | <10 |

Data represents a summary from published sources; this compound showed no significant inhibition of a broad panel of other kinases at a concentration of 1 µM.[10]

Visualizing the Discovery Process and Mechanism of Action

DNA-Encoded Library Screening Workflow

Caption: A schematic overview of the DNA-Encoded Library workflow for the discovery of this compound.

RIPK1 Signaling Pathway and Mechanism of Action of this compound

Caption: The RIPK1 signaling pathway and the inhibitory mechanism of this compound.

Conclusion

The discovery of this compound is a testament to the effectiveness of DNA-Encoded Library technology in modern drug discovery. The ability to screen vast numbers of molecules against a therapeutic target enabled the identification of a novel, potent, and selective chemical series. Subsequent focused medicinal chemistry efforts successfully optimized the initial hit into a clinical candidate with the potential to address a significant unmet medical need in oncology. This case study highlights the synergy between innovative screening technologies and classical medicinal chemistry in the development of new medicines.

References

- 1. US20160369267A1 - Methods of creating and screening dna-encoded libraries - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Chemical Composition of DNA-Encoded Libraries, Past Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dna encoded library chemical libraries & drug discovery [vipergen.com]

- 8. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

GSK3145095: A Technical Guide to its Mechanism of Action in Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3145095 is a potent and orally available small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical kinase that plays a central role in the regulation of necroptosis, a form of programmed cell death, and inflammation.[4] By selectively targeting the kinase activity of RIPK1, this compound effectively blocks the necroptotic signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound in necroptosis, including its potency, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of RIPK1 Kinase

This compound functions as a highly selective inhibitor of RIPK1 kinase.[5] Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF).[4] Upon TNF stimulation, RIPK1 is recruited to the TNF receptor 1 (TNFR1) complex. In scenarios where caspase-8 is inhibited, RIPK1 undergoes autophosphorylation, leading to the recruitment and activation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL). This assembly of the RIPK1-RIPK3-MLKL complex, known as the necrosome, is the core machinery of necroptosis.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. This compound directly inhibits the kinase activity of RIPK1, preventing the initial autophosphorylation and the subsequent downstream signaling events required for necrosome formation and execution of necroptosis.[5]

Data Presentation: Quantitative Analysis of this compound Activity

The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| RIPK1 Kinase | ADP-Glo | 6.3 | [3][6] |

| RIPK1 Kinase | (unspecified) | 5 | [7] |

Table 2: Cellular Potency of this compound in Necroptosis Inhibition

| Cell Line | Assay Type | Stimulation | IC50 (nM) | Reference |

| Human U937 cells | Cell Viability (ATP levels) | TNF, SMAC mimetic, zVAD-fmk | 1.6 | [6] |

| Human U937 cells | Cytotoxicity (LDH release) | TNF, SMAC mimetic, zVAD-fmk | 0.5 | [6] |

| Mouse L929 cells | Cell Viability (CellTiter-Glo) | (unspecified necroptosis induction) | 1300 | [6] |

Table 3: Inhibition of Inflammatory Cytokine Production by this compound

| Assay System | Cytokine | Stimulation | IC50 (nM) | Reference |

| Human U937 cells | MIP-1β (protein/mRNA) | TNF, SMAC mimetic, zVAD-fmk | 0.4 | [6] |

| Human Whole Blood | MIP-1β | TNF, QVD-Oph, SMAC mimetic | 5 | [5][8] |

| Monkey Whole Blood | MIP-1β | TNF, QVD-Oph, SMAC mimetic | 16 | [5][8] |

Signaling Pathway Diagrams

The following diagrams illustrate the necroptosis signaling pathway and the point of intervention by this compound.

Caption: Necroptosis signaling pathway and this compound's point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the phosphorylation reaction.

a. Materials:

-

Recombinant human RIPK1 enzyme

-

This compound

-

ATP

-

Kinase substrate (e.g., generic myelin basic protein)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

b. Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the RIPK1 enzyme, kinase substrate, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Necroptosis Assays

These assays measure the ability of this compound to protect cells from necroptotic cell death.

This assay determines the number of viable cells by quantifying the amount of intracellular ATP.

a. Materials:

-

Human U937 cells

-

This compound

-

Human TNFα

-

SMAC mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well opaque-walled plates

b. Protocol:

-

Seed U937 cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Induce necroptosis by adding a combination of TNFα, SMAC mimetic, and z-VAD-fmk.

-

Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate the IC50 value based on the dose-response curve.

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

a. Materials:

-

Human U937 cells

-

This compound

-

Human TNFα

-

SMAC mimetic

-

z-VAD-fmk

-

Cell culture medium

-

LDH Cytotoxicity Assay Kit

-

96-well clear plates

b. Protocol:

-

Follow steps 1-4 from the Cell Viability Assay protocol.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

-

Determine the percentage of cytotoxicity and calculate the IC50 value.

MIP-1β Production Assay (ELISA)

This assay measures the inhibition of the pro-inflammatory chemokine MIP-1β (CCL4) production in response to necroptotic stimuli.

a. Materials:

-

Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Human TNFα

-

Pan-caspase inhibitor (e.g., QVD-Oph)

-

SMAC mimetic

-

Human MIP-1β ELISA Kit

-

96-well plates

b. Protocol:

-

Pre-incubate human whole blood or PBMCs with serial dilutions of this compound.

-

Stimulate the cells with TNFα, QVD-Oph, and a SMAC mimetic.

-

Incubate for a specified period (e.g., 18-24 hours) at 37°C.

-

Collect the plasma or cell culture supernatant.

-

Perform the MIP-1β ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Calculate the concentration of MIP-1β and determine the IC50 value for its inhibition.

Pancreatic Ductal Adenocarcinoma (PDAC) Organotypic Culture

This ex vivo model assesses the effect of this compound on the tumor microenvironment.

a. Materials:

-

Freshly resected human PDAC tissue

-

Vibratome

-

Culture medium (e.g., DMEM/F12 supplemented with growth factors)

-

Matrigel

-

This compound

-

6-well plates with inserts

b. Protocol:

-

Obtain fresh PDAC tissue and transport it in ice-cold medium.

-

Embed the tissue in agarose and cut into thin slices (e.g., 250-350 µm) using a vibratome.

-

Place the tissue slices on culture inserts in 6-well plates.

-

Add culture medium to the bottom of the well to create an air-liquid interface.

-

Treat the organotypic cultures with this compound or vehicle control.

-

Culture for several days, changing the medium as required.

-

At the end of the experiment, the tissue slices can be fixed for histological analysis (e.g., immunohistochemistry for immune cell markers) or dissociated for flow cytometry or other molecular analyses to assess changes in the tumor-suppressive T-cell phenotype.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating a RIPK1 inhibitor like this compound.

Caption: General workflow for characterizing a RIPK1 inhibitor.

References

- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 2. Long-lived pancreatic ductal adenocarcinoma slice cultures enable precise study of the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Human MIP-1b (CCL4) Instant ELISA™ Kit (BMS2030INST) - Invitrogen [thermofisher.com]

- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. raybiotech.com [raybiotech.com]

- 8. pubs.acs.org [pubs.acs.org]

The Role of GSK3145095 in the RIP1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3145095 is a potent and highly selective, orally available small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase that plays a central role in regulating cellular necroptosis and inflammation. By inhibiting the kinase activity of RIPK1, this compound disrupts these signaling pathways, demonstrating therapeutic potential in oncology, particularly in modulating the tumor microenvironment. This technical guide provides an in-depth overview of the mechanism of action of this compound within the RIP1 signaling pathway, a compilation of its quantitative data, and detailed protocols for key experimental assays.

Introduction to the RIP1 Signaling Pathway

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key signaling node that integrates various cellular stress signals, including those from death receptors like the tumor necrosis factor receptor 1 (TNFR1).[1] Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct downstream signaling cascades that lead to cell survival, apoptosis, or a form of programmed necrosis known as necroptosis.

In the context of TNFα signaling, the binding of TNFα to TNFR1 triggers the formation of a membrane-bound complex known as Complex I. This complex promotes cell survival through the activation of the NF-κB pathway. However, under certain conditions, such as the inhibition of caspase activity, a cytosolic complex called the necrosome (or Complex IIb) can form. The necrosome is a signaling platform composed of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to necroptotic cell death and the release of damage-associated molecular patterns (DAMPs). This, in turn, can trigger an inflammatory response.

Mechanism of Action of this compound

This compound is a Type III kinase inhibitor that binds to an allosteric pocket on the RIPK1 kinase domain.[2] This binding mode confers exquisite selectivity for RIPK1 over other kinases.[2][3] By inhibiting the kinase activity of RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation and activation of RIPK3 within the necrosome. This effectively blocks the downstream signaling cascade that leads to MLKL activation and necroptotic cell death.

In the context of oncology, particularly pancreatic cancer, the inhibition of RIPK1 by this compound has been shown to modulate the tumor microenvironment (TME).[4] RIPK1 signaling in myeloid cells within the TME can promote an immunosuppressive environment. By inhibiting RIPK1, this compound may reduce the recruitment of myeloid-derived suppressor cells (MDSCs) and promote a shift towards a more anti-tumor immune response, potentially sensitizing tumors to immunotherapy.[4]

Quantitative Data for this compound

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line / System | IC50 (nM) | Reference |

| ADP-Glo Kinase Assay | Recombinant Human RIPK1 | 6.3 | [2][5] |

| U937 Cellular Necroptosis Assay (ATP levels) | Human Monocytic U937 Cells | 1.6 | [2] |

| U937 Cellular Necroptosis Assay (LDH release) | Human Monocytic U937 Cells | 0.5 | [2] |

| MIP-1β Production Assay | Human Monocytic U937 Cells | 0.4 | [2] |

| L929 Cellular Necroptosis Assay | Mouse Fibrosarcoma L929 Cells | 1300 | [1] |

| Human Whole Blood Assay (MIP-1β inhibition) | Human Whole Blood | 5 | [2][3] |

| Monkey Whole Blood Assay (MIP-1β inhibition) | Cynomolgus Monkey Whole Blood | 16 | [3] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Clearance (% Liver Blood Flow) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Rat | IV | 15 | 1.1 | 1.4 | 80 | [2] |

| Dog | IV | 35 | 1.4 | 3.1 | 100 | [2] |

| Monkey | IV | 20 | 1.0 | 2.1 | 100 | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

ADP-Glo™ Kinase Assay for RIPK1 Activity

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to RIPK1 kinase activity.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Opaque-walled 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

To the wells of a 384-well plate, add 5 µL of the this compound dilutions or vehicle control.

-

Add 2.5 µL of a solution containing the RIPK1 enzyme and substrate in kinase assay buffer.

-

Pre-incubate the plate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for RIPK1.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.

Cellular Necroptosis Assay (CellTiter-Glo®)

This assay determines cell viability by quantifying ATP levels, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to an increase in necroptotic cell death.

Materials:

-

U937 or other suitable cells

-

Cell culture medium

-

TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-Oph)

-

SMAC mimetic (e.g., RMT 5265)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to culture overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α, pan-caspase inhibitor, and SMAC mimetic to the wells.

-

Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

LDH Release Assay for Necroptosis

This colorimetric assay measures the activity of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged plasma membranes, a hallmark of necrosis.

Materials:

-

Cells and reagents for inducing necroptosis as described in section 4.2.

-

LDH Cytotoxicity Assay Kit

-

Clear 96-well plates

Procedure:

-

Follow steps 1-5 of the Cellular Necroptosis Assay protocol (section 4.2).

-

After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Add the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Determine the percentage of LDH release and calculate the IC50 value for this compound.

Pancreatic Ductal Adenocarcinoma (PDAC) Organoid Culture

This protocol outlines the generation of patient-derived tumor organoids (PDOs) to study the effects of this compound in a more physiologically relevant 3D model.

Materials:

-

Freshly resected PDAC tumor tissue

-

Collagenase/Dispase

-

DMEM/F12 medium

-

Advanced DMEM/F12

-

Matrigel®

-

Growth factors (e.g., EGF, Noggin, R-spondin)

-

ROCK inhibitor (Y-27632)

-

This compound

Procedure:

-

Mince the tumor tissue into small fragments and digest with Collagenase/Dispase to obtain a single-cell suspension.

-

Filter the cell suspension to remove undigested tissue.

-

Wash and resuspend the cells in a small volume of cold medium.

-

Mix the cell suspension with Matrigel® on ice.

-

Plate droplets of the Matrigel®-cell mixture into a pre-warmed culture plate.

-

Allow the Matrigel® to solidify at 37°C.

-

Overlay the Matrigel® domes with organoid culture medium supplemented with growth factors and ROCK inhibitor.

-

Culture the organoids at 37°C in a CO₂ incubator, changing the medium every 2-3 days.

-

Once organoids are established, they can be treated with this compound to assess its effects on organoid growth, viability, and immune cell interactions within the co-culture models.

Visualizations

The following diagrams illustrate the RIP1 signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Caption: The RIP1 signaling pathway leading to cell survival or necroptosis.

Caption: Mechanism of action of this compound in inhibiting RIPK1.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a highly potent and selective RIPK1 inhibitor that effectively blocks the necroptotic signaling pathway. Its ability to modulate the tumor microenvironment highlights its potential as a novel therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on RIPK1-targeted therapies. Further clinical investigation is ongoing to fully elucidate the therapeutic utility of this compound in various solid tumors.[4]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. | BioWorld [bioworld.com]

- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

GSK3145095: A Selective RIP1 Kinase Inhibitor for Oncological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways governing inflammation and programmed cell death, including necroptosis.[1][2] Its multifaceted role in these processes has implicated it in a range of human pathologies, from inflammatory diseases to cancer.[1][2] GSK3145095 is a potent, orally available small-molecule inhibitor of RIPK1, distinguished by its high selectivity and a unique allosteric mechanism of action.[1][3] This technical guide provides a comprehensive overview of this compound, consolidating key preclinical data, experimental methodologies, and the underlying biological rationale for its investigation as a therapeutic agent in oncology.

Mechanism of Action and Rationale

This compound functions as a type III kinase inhibitor, binding to an allosteric lipophilic pocket at the back of the ATP-binding site of RIPK1.[1] This binding mode confers exceptional kinase selectivity.[1][4] By inhibiting the kinase activity of RIPK1, this compound disrupts downstream signaling pathways that lead to necroptosis and inflammation.[1][3]

In the context of pancreatic cancer, RIPK1 is often overexpressed and contributes to an immunosuppressive tumor microenvironment.[5][6] Specifically, RIPK1 kinase activity in tumor-associated macrophages (TAMs) promotes an immune-tolerant phenotype, hindering the anti-tumor immune response.[5][6] Inhibition of RIPK1 by this compound has been shown to reprogram these TAMs towards an immunogenic phenotype, thereby enhancing T-cell-mediated tumor immunity.[5][6] This provides a strong rationale for its use in combination with immune checkpoint inhibitors, such as anti-PD-1 therapy, to convert "cold," non-responsive tumors into "hot," immunologically active ones.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and preclinical pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line/System | Endpoint | IC50 (nM) |

| Biochemical Kinase Assay | Recombinant Human RIPK1 | ADP-Glo | 6.3 |

| Cellular Necroptosis Assay | Human Monocytic U937 Cells | Cell Viability (ATP levels) | 1.6 |

| Cellular Necroptosis Assay | Human Monocytic U937 Cells | Cell Death (LDH release) | 0.5 |

| Cytokine Release Assay | Human Whole Blood | MIP-1β Production | 5 |

| Cytokine Release Assay | Monkey Whole Blood | MIP-1β Production | 16 |

Table 2: Kinase Selectivity of this compound

| Kinase Panel | Number of Kinases | This compound Concentration | Inhibition of other kinases | Selectivity Window |

| P33 Radiometric Assay (Reaction Biology Corp) | 359 | 10 µM | No significant inhibition | >1500-fold |

| KINOMEscan (DiscoveRx Corp) | 456 | 10 µM | No significant inhibition | >1500-fold |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Clearance (% Liver Blood Flow) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Rat | ≤35% | Moderate | Short to Moderate | Good |

| Dog | ≤35% | Moderate | Short to Moderate | Good |

| Monkey | ≤35% | Moderate | Short to Moderate | Good |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

This compound (or other test compounds) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, low-volume assay plates (e.g., Greiner)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

To each well of a 384-well plate, add 3.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 3.5 µL of 25 nM (final concentration) RIPK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 3.5 µL of ATP solution (final concentration to be optimized, e.g., near the Km for ATP).

-

Incubate the plate at room temperature for a specified duration (e.g., 1-5 hours).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting model.

Cellular Necroptosis Assay

This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis.

Materials:

-

Human monocytic U937 cells or other suitable cell lines (e.g., HT-29)

-

Cell culture medium

-

Human TNF-α

-

SMAC mimetic (e.g., BV6 or RMT 5265)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-Oph)

-

This compound serially diluted in culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) for measuring ATP levels

-

LDH Cytotoxicity Assay Kit for measuring lactate dehydrogenase release

-

96-well clear-bottom assay plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.

-

Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

-

Measure cell viability using either the CellTiter-Glo® assay (for ATP levels) or by collecting the supernatant to measure LDH release according to the manufacturer's instructions.

-

Calculate the percent protection for each compound concentration and determine the IC50 value.

Patient-Derived Organotypic Spheroids (PDOTS) Ex Vivo Culture

This protocol describes the evaluation of this compound on the tumor microenvironment of freshly resected human tumors.[1]

Materials:

-

Freshly resected human tumor tissue (e.g., pancreatic adenocarcinoma)

-

Culture medium

-

This compound or vehicle control

-

Flow cytometry antibodies for immune cell profiling (e.g., CD44, IFNγ, CD4, CD8, TNFα)

Procedure:

-

Prepare PDOTS from freshly resected tumors as previously described.[1]

-

Treat the PDOTS with this compound or a vehicle control.

-

Incubate the cultures for 3 days.

-

Harvest the PDOTS and dissociate them into a single-cell suspension.

-

Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of T-cell populations (e.g., effector-memory T cells, immunogenic CD4+ T cells, and cytolytic CD8+ T cells).

-

Acquire data on a flow cytometer and analyze the changes in immune cell populations between the this compound-treated and vehicle-treated samples.

Mandatory Visualizations

RIP1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to either cell survival and inflammation or necroptosis. This compound inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

Caption: Simplified RIP1 signaling pathway upon TNFα stimulation.

Experimental Workflow for this compound Evaluation

This diagram outlines the typical experimental workflow for the preclinical evaluation of a RIPK1 inhibitor like this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

Logical Relationship of this compound's Anti-Tumor Activity

This diagram illustrates the logical flow of how this compound exerts its anti-tumor effects in the context of pancreatic cancer.

Caption: Logical relationship of this compound's anti-tumor mechanism.

Conclusion

This compound is a highly selective and potent RIPK1 kinase inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a novel therapeutic agent for solid tumors, particularly pancreatic cancer, by modulating the tumor immune microenvironment. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals interested in the further investigation and clinical application of RIPK1 inhibitors in oncology. The ongoing Phase 1 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.

References

- 1. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RIP1 Kinase Drives Macrophage-Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]

GSK3145095 for pancreatic cancer research

An In-depth Technical Guide to GSK3145095 for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, selective, and orally active inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, developed for the treatment of pancreatic cancer and other solid tumors.[1][2] RIP1 kinase is a critical regulator of cell death and inflammation, and its inhibition presents a novel therapeutic strategy.[3] In pancreatic cancer, the tumor microenvironment is characterized by a significant immunosuppressive myeloid infiltrate, which is a major barrier to effective treatment, including immunotherapy.[4] this compound is designed to modulate this microenvironment, promoting a tumor-suppressive T-cell phenotype and potentially sensitizing tumors to immune checkpoint blockade.[1][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative data, and the experimental protocols used in its preclinical evaluation.

Core Mechanism of Action

This compound is a Type III kinase inhibitor that binds to a unique allosteric lipophilic pocket adjacent to the ATP-binding site of RIP1 kinase.[1][5] This binding mode confers exquisite kinase selectivity.[1][3] The primary mechanism involves blocking the kinase-dependent functions of RIP1, which are central to the necroptosis pathway and inflammatory signaling.

Inhibition of Necroptosis

RIP1 kinase activity is a key driver of necroptosis, a form of programmed inflammatory cell death. Upon stimulation by factors like Tumor Necrosis Factor (TNF), RIP1 can form a complex called the necrosome with RIP3 and Mixed Lineage Kinase Domain-like protein (MLKL).[1][6] this compound directly inhibits the autophosphorylation of RIP1, preventing the formation of the active necrosome and blocking the necroptotic cell death pathway.[6]

Modulation of the Pancreatic Tumor Microenvironment (TME)

Recent findings suggest that RIP1 signaling in tumor-associated macrophages contributes to an immunosuppressive TME in pancreatic cancer, which confers resistance to immunotherapy.[1][3] By inhibiting RIP1 kinase, this compound is hypothesized to reprogram these myeloid cells. This shift leads to the differentiation of T-cells toward a tumor-suppressive phenotype, enhancing anti-tumor immunity and potentially synergizing with checkpoint inhibitors like anti-PD-1 antibodies.[4][7]

Quantitative Data Summary

The potency and activity of this compound have been characterized across various assays, from cell-free enzymatic activity to cellular and ex vivo models.

| Assay Type | Target/Model | Parameter | Value (IC50) | Reference |

| Enzymatic Assay | Cell-Free RIP1 Kinase | Kinase Inhibition | 6.3 nM | [2] |

| Cellular Assay | U937 Human Monocytes (TNF-induced Necroptosis) | Cell Viability (ATP) | 1.6 nM | [1] |

| Cell Death (LDH Release) | 0.5 nM | [1] | ||

| MIP-1β Production | 0.4 nM | [1] | ||

| Whole Blood Assay | Human Whole Blood (TNF-induced Necroptosis) | MIP-1β Inhibition | 5 nM | [1][3] |

| Monkey Whole Blood (TNF-induced Necroptosis) | MIP-1β Inhibition | 16 nM | [1][3] |

| Model | Treatment | Biomarker | Result | Reference |

| Ex Vivo PDOTs | 0.5 nM this compound (3 days) | CD3+ T-Cells | Fold change vs. vehicle | [1] |

| CD4+ T-Cells | Increased immunogenic phenotype | [5] | ||

| CD44+ Effector-Memory T-Cells | Increased production | [5] | ||

| CD8+ Cytolytic T-Cells | Trend toward increase (not significant) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols were key in the evaluation of this compound.

Cell-Free RIP1 Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory potency of this compound on RIP1 kinase.

-

Methodology:

-

This compound is prepared in assay buffer and serially diluted in a 1:1.5, 22-point titration, with a maximum final concentration of 3 µM.[2]

-

In a 384-well plate, 3.5 µL of each inhibitor concentration is combined with 3.5 µL of 25 nM (final concentration) RIP1 enzyme in assay buffer.[2]

-

The reaction is initiated by adding 3.5 µL of ATP solution (final concentration range 15.6 µM to 875 µM).[2]

-

The reaction proceeds for 5 hours at room temperature.[2]

-

Kinase activity is measured, likely via a luminescence-based assay quantifying remaining ATP. The IC50 value is calculated from the dose-response curve.

-

Cellular Necroptosis Assay (U937 Cells)

-

Objective: To measure the ability of this compound to block induced necroptosis in a human cell line.

-

Methodology:

-

U937 human monocytic cells are cultured under standard conditions.

-

To induce necroptosis, cells are stimulated with Tumor Necrosis Factor (TNF).[1]

-

To drive the signaling pathway exclusively toward necroptosis, apoptosis and NF-κB pathways are blocked by co-incubation with a pan-caspase inhibitor (e.g., QVD-Oph or zVAD.fmk) and a SMAC mimetic (e.g., RMT 5265).[1]

-

Cells are treated with a dose range of this compound.

-

After incubation, endpoints are measured:

-

Patient-Derived Organoid Culture (PDOT) Assay

-

Objective: To assess the effect of this compound on immune cell phenotypes within a patient-relevant ex vivo tumor model.

-

Methodology:

-

PDOTs are prepared from freshly resected pancreatic adenocarcinoma patient tumors.[1]

-

Organoid cultures are incubated for 3 days with either a vehicle control or 0.5 nM this compound in the culture medium.[1]

-

Following treatment, cells are harvested and labeled with a panel of fluorescently-conjugated antibodies to detect T-cell markers. Key markers include CD3 (pan-T cells), CD4 (T helper cells), CD44 (effector-memory cells), and IFNγ (T-cell activation marker).[1]

-

Cell populations are analyzed by multi-color flow cytometry.

-

The percentage of cells expressing each marker in the vehicle-treated sample is set to 1, and the fold change in the presence of this compound is determined.[1]

-

Clinical Development

This compound advanced into a Phase 1/2 clinical trial (NCT03681951) to evaluate its safety, pharmacokinetics, and preliminary efficacy in adults with selected advanced solid tumors.[4][7]

-

Part 1: A dose-escalation study of this compound as a monotherapy in approximately 30 adults with advanced or metastatic pancreatic ductal adenocarcinoma (PDAC).[4][7]

-

Part 2: Planned to combine escalating doses of this compound with the anti-PD-1 antibody pembrolizumab in a broader population of solid tumors.[4][7]

Subsequent reports indicate that this clinical trial was terminated.[6][8]

Conclusion

This compound is a highly potent and selective RIP1 kinase inhibitor that demonstrated significant promise in preclinical models of pancreatic cancer. Its mechanism of action, centered on blocking necroptosis and reprogramming the immunosuppressive tumor microenvironment, provides a strong rationale for its development. The quantitative data from in vitro, cellular, and ex vivo patient-derived models support its on-target activity at nanomolar concentrations. While its clinical development was halted, the extensive preclinical data and detailed experimental protocols provide a valuable foundation for future research into RIP1 kinase inhibition as a therapeutic strategy for difficult-to-treat malignancies like pancreatic cancer.

References

- 1. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ascopubs.org [ascopubs.org]

- 5. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

Immunomodulatory effects of GSK3145095

An In-depth Technical Guide to the Immunomodulatory Effects of GSK3145095

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally available, potent, and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] As a key regulator of inflammation and cell death, RIPK1 has emerged as a significant therapeutic target in a range of pathologies, including immune-mediated inflammatory diseases and cancer.[3] this compound disrupts RIPK1-mediated signaling, leading to potential antineoplastic and immunomodulatory activities.[2] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound functions as a Type III kinase inhibitor, binding to an allosteric lipophilic pocket at the back of the ATP binding site of RIPK1.[4][5] This specific binding mode confers exquisite kinase specificity.[1][3] The primary immunomodulatory hypothesis is that by inhibiting RIPK1, this compound modulates the tumor microenvironment (TME) from an immunosuppressive to an immunogenic state. This is achieved by disrupting signaling pathways that lead to the recruitment of immunosuppressive cells and by promoting the activity of effector immune cells.[2][6]

The proposed mechanism involves the following key steps:

-

Inhibition of RIPK1 Kinase Activity : this compound directly binds to and inhibits the kinase function of RIPK1, a critical node in the necroptosis pathway and inflammatory signaling.[3][7]

-

Reduction of Immunosuppressive Cells : The inhibition of RIPK1 may reduce the C-X-C motif chemokine ligand 1 (CXCL1)-driven recruitment and migration of myeloid-derived suppressor cells (MDSCs) into the TME.[2]

-

Enhanced Anti-Tumor Immunity : By diminishing the presence of MDSCs, the TME becomes more permissive for the activity of effector cells such as Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs), enabling them to effectively target and eliminate cancer cells.[2]

-

Promotion of a Tumor-Suppressive T-cell Phenotype : Studies in pancreatic adenocarcinoma organ cultures have shown that this compound promotes a T-cell phenotype conducive to tumor suppression, including an increase in effector-memory T-cells and immunogenic CD4+ T-cells.[3][8]

Signaling and Experimental Diagrams

Below are visualizations of the key signaling pathways and experimental workflows associated with this compound.

Caption: Proposed immunomodulatory mechanism of this compound in the tumor microenvironment.

Caption: Action of this compound on the RIPK1-mediated necroptosis signaling pathway.

Caption: Experimental workflow for the in vitro RIP1 kinase inhibition assay.

Quantitative Data Summary

The potency and activity of this compound have been characterized in various assays. The key quantitative findings are summarized below.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Endpoint Measured | IC50 Value | Reference |

|---|---|---|---|---|

| Cell-Free Kinase Assay | Human RIPK1 | Kinase Inhibition | 6.3 nM | [1] |

| Human Whole Blood Assay | Human Whole Blood | Inhibition of MIP-1β | 5 nM | [4] |

| Monkey Whole Blood Assay | Monkey Whole Blood | Inhibition of MIP-1β | 16 nM | [4] |

| Cellular Necroptosis Assay | Human U937 cells | Blockage of Necrotic Death | 6.3 nM | [7] |

| Cellular Necroptosis Assay | Mouse L929 cells | Blockage of Necrotic Death | 1.3 μM |[7] |

Table 2: Phase 1 Clinical Trial (NCT03681951) Design Overview

| Trial Part | Population | Treatment Arms | This compound Dosing | Reference |

|---|---|---|---|---|

| Part 1 | Advanced/Metastatic PDAC | Monotherapy (Dose Escalation) | 100, 200, 400, 800, 1600 mg total daily dose | [9] |

| Part 2 | Selected Solid Tumors | Combination with Pembrolizumab (200 mg) | Dose Escalation | [6][9] |

| Part 3 | Selected Solid Tumors | Combination with Pembrolizumab (200 mg) | One or two dose levels from Part 2 | [6][9] |

| Part 4 | Selected Solid Tumors | Combination with other anticancer agents | One or more doses identified as safe in Part 1 |[6][9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on publicly available information.

Protocol 1: In Vitro RIP1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human RIPK1 enzyme.

Materials:

-

This compound compound

-

Recombinant human RIPK1 enzyme

-

Assay Buffer (specific composition not detailed in sources)

-

Adenosine triphosphate (ATP)

-

384-well white low-volume Greiner plates

-

Plate reader for detecting kinase activity (e.g., luminescence-based)

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and serially dilute it 1:1.5 in assay buffer to create a 22-point titration curve. The highest final concentration tested is 3 μM.[1]

-

Plate Setup: Add 3.5 μL of each this compound dilution to the wells of a 384-well plate.

-

Enzyme Addition: Add 3.5 μL of RIPK1 enzyme solution (prepared in assay buffer) to each well to achieve a final concentration of 25 nM.[1]

-

Reaction Initiation: Initiate the kinase reaction by adding 3.5 μL of ATP solution (prepared in assay buffer) to each well. The final ATP concentration should range from 15.6 μM to 875 μM.[1]

-

Incubation: Allow the reaction to proceed for 5 hours at room temperature.[1]

-

Data Acquisition: Measure the kinase activity using a suitable detection method (e.g., Kinase-Glo® Luminescent Kinase Assay, which measures remaining ATP).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Human Whole Blood Necroptosis Assay

Objective: To measure the potency of this compound in inhibiting the necroptosis pathway in a complex biological matrix.

Materials:

-

This compound compound

-

Freshly drawn human whole blood

-

Tumor Necrosis Factor-alpha (TNFα)

-

Pan-caspase inhibitor (e.g., QVD-Oph or zVAD.fmk)

-

SMAC mimetic (e.g., RMT 5265)

-

Assay medium (e.g., RPMI-1640)

-

ELISA kit for Macrophage Inflammatory Protein-1 beta (MIP-1β)

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay medium.

-

Blood Incubation: Dispense human whole blood into 96-well plates. Add the prepared this compound dilutions to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Necroptosis Induction: Add a cocktail of stimulants to the wells to induce necroptosis. The cocktail should contain TNFα, a pan-caspase inhibitor (to block apoptosis and shunt the pathway to necroptosis), and a SMAC mimetic (to antagonize cIAP proteins).[4]

-

Incubation: Incubate the plates for a defined period (e.g., 6-18 hours) at 37°C in a humidified incubator with 5% CO2.

-

Plasma Collection: Centrifuge the plates to pellet the blood cells and carefully collect the supernatant (plasma).

-

Cytokine Measurement: Quantify the concentration of MIP-1β in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.[4][8]

-

Data Analysis: Calculate the percentage of inhibition of MIP-1β release for each this compound concentration relative to vehicle-treated controls. Determine the IC50 value by non-linear regression analysis.

Conclusion

This compound is a highly potent RIPK1 inhibitor with a clear immunomodulatory mechanism of action that involves reshaping the tumor microenvironment to favor anti-tumor immunity. Its ability to reduce immunosuppressive cell infiltration and promote a tumor-suppressive T-cell phenotype underscores its potential as a novel cancer therapy, particularly in combination with checkpoint inhibitors like pembrolizumab.[3][6] The quantitative data demonstrates its high potency in both enzymatic and cellular systems. The ongoing clinical trials will be crucial in determining the safety and efficacy of this promising agent in patients with advanced solid tumors.[9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 6. | BioWorld [bioworld.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

In-Depth Technical Guide: GSK3145095 and its Effect on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3145095 is a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Emerging preclinical evidence highlights its potential as a novel immunomodulatory agent capable of reprogramming the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. By targeting RIPK1, this compound disrupts key signaling pathways that contribute to immune tolerance, particularly within myeloid cell populations. This guide provides a comprehensive overview of the mechanism of action of this compound, its observed effects on the TME, and detailed experimental protocols for evaluating such effects, with a focus on patient-derived organotypic tumor spheroid (PDOTS) models.

Core Mechanism of Action: RIPK1 Inhibition

This compound is an orally available inhibitor of RIPK1 with a reported IC50 of 6.3 nM in cell-free assays.[1] RIPK1 is a critical kinase involved in the regulation of cellular inflammation and death. Its activity can lead to the formation of the necrosome, a protein complex that triggers necroptosis, a form of programmed necrosis.[2][3] In the context of the TME, particularly in cancers like pancreatic ductal adenocarcinoma (PDAC), RIPK1 signaling in tumor-associated macrophages (TAMs) has been shown to promote an immunosuppressive phenotype, thereby hindering anti-tumor immune responses.[2]

This compound functions by binding to RIPK1 and inhibiting its kinase activity. This disruption of RIPK1-mediated signaling is hypothesized to have a dual effect on the TME:

-

Modulation of Myeloid Cells: Inhibition of RIPK1 can reprogram TAMs towards a more immunogenic phenotype (MHCIIhiTNFα+IFNγ+), reducing their ability to suppress T-cell activity.[2] This may also decrease the recruitment of myeloid-derived suppressor cells (MDSCs).

-

Enhancement of T-Cell-Mediated Immunity: By alleviating myeloid-derived immunosuppression, this compound indirectly promotes the activation and infiltration of cytotoxic T lymphocytes (CTLs) and helper T cells into the tumor.

Data Presentation: Effects on the Tumor Microenvironment

Preclinical studies utilizing patient-derived organotypic tumor spheroids (PDOTS) have demonstrated the immunomodulatory effects of this compound (referred to as compound 6 in the primary literature). Treatment of PDOTS with this compound resulted in a significant shift in the composition of tumor-infiltrating lymphocytes (TILs), indicative of a more active anti-tumor immune environment.

| Cell Population | Marker | Effect of this compound | Quantitative Change | Statistical Significance | Reference |

| Effector-Memory T cells | CD44+ | Increase | Data in Supplementary Info | Significant | [2] |

| Immunogenic CD4+ T cells | IFNγ+ | Increase | Data in Supplementary Info | Significant | [2] |

| CD8+ Cytolytic T cells | CD8+ | Trend towards increase | Not Statistically Significant | N/A | [2] |

| TNFα Expression | TNFα | Trend towards increase | Not Statistically Significant | N/A | [2] |

Note: The primary publication indicates that the quantitative data for the significant increases are available in the supplementary information; however, this information was not publicly accessible at the time of this guide's compilation.

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of RIPK1 in necroptosis and inflammatory signaling and the mechanism of this compound action.

References

Unraveling the Therapeutic Potential of GSK3145095: A Technical Guide for Researchers

An In-depth Examination of a Selective RIPK1 Inhibitor for Oncological Applications

This technical guide provides a comprehensive overview of GSK3145095, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), for researchers, scientists, and drug development professionals. This document delves into the molecule's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action and Therapeutic Rationale

This compound is an orally available small-molecule inhibitor of RIPK1 with potential antineoplastic and immunomodulatory activities.[1] RIPK1 is a crucial kinase that plays a pivotal role in inflammation and programmed cell death pathways, including necroptosis.[2][3] In the context of cancer, particularly pancreatic cancer, RIPK1 signaling has been implicated in creating an immunosuppressive tumor microenvironment (TME).[4]

The therapeutic rationale for this compound centers on its ability to disrupt RIPK1-mediated signaling. This disruption is thought to reduce the recruitment and migration of myeloid-derived suppressor cells (MDSCs) into the TME, which are driven by C-X-C motif chemokine ligand 1 (CXCL1).[1] By mitigating the immunosuppressive effects of MDSCs, this compound may unleash the anti-tumor activity of effector immune cells such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[1] Furthermore, preclinical evidence suggests that RIPK1 inhibition can promote a tumor-suppressive T cell phenotype and sensitize tumors to immune checkpoint blockade, such as with anti-PD-1 therapy.[2][4][5]

The development of this compound for oncology indications was driven by the need for a RIPK1 inhibitor with a distinct safety and dosing profile compared to those developed for chronic inflammatory diseases.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various assays.

| Parameter | Value | Assay/Species | Reference |

| In Vitro Potency | |||

| RIPK1 IC₅₀ | 6.3 nM | Cell-free assay | [6] |

| MIP-1β IC₅₀ | 5 nM | Human whole blood stimulation assay | [5] |

| MIP-1β IC₅₀ | 16 nM | Monkey whole blood stimulation assay | [5] |

| Necrotic Death IC₅₀ | 6.3 nM | Human U937 cells | [3] |

| Necrotic Death IC₅₀ | 1.3 µM | Mouse L929 cells | [3] |

| Pharmacokinetics | |||

| Terminal Half-life (t½) | ~3.3 hours | Human (predicted) | [2][5] |

| Clearance | Low | Rat, Dog, Monkey | [2][5] |

| Volume of Distribution | Moderate | Rat, Dog, Monkey | [2][5] |

| Oral Bioavailability | Good | Rat, Dog, Monkey | [2][5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the development of this compound.

In Vitro RIPK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against RIPK1 kinase.

Methodology:

-

This compound is prepared in an appropriate assay buffer and serially diluted to create a 22-point titration curve, with a high final concentration of 3 µM.[6]

-

In a 384-well white low volume Greiner plate, 3.5 µL of each inhibitor concentration is added.[6]

-

To this, 3.5 µL of 25 nM (final concentration) RIPK1 enzyme in assay buffer is added.[6]

-

The reaction is initiated by the addition of 3.5 µL of ATP solution (final concentrations ranging from 15.6 µM to 875 µM).[6]

-

The reaction is allowed to proceed for 5 hours at room temperature.[6]

-

The kinase activity is measured, and the IC₅₀ value is calculated from the resulting dose-response curve.

Human Whole Blood Stimulation Assay

Objective: To assess the potency of this compound in a cellular context by measuring the inhibition of necroptosis-induced cytokine production.

Methodology:

-

The necroptosis pathway in human whole blood is activated by stimulation with Tumor Necrosis Factor (TNF).[5]

-

To induce necroptosis, the stimulation is performed in the presence of a caspase inhibitor (QVD-Oph or zVAD-fmk) and a SMAC mimetic (RMT 5265).[5]

-

This compound is added at varying concentrations to determine its inhibitory effect.[5]

-

The potency of this compound is determined by measuring the inhibition of the inflammatory cytokine MIP-1β.[5]

-

The IC₅₀ value is calculated based on the concentration-dependent inhibition of MIP-1β production.[5]

Pharmacokinetic Studies in Preclinical Species

Objective: To evaluate the pharmacokinetic profile of this compound in rat, dog, and monkey.

Methodology:

-

For intravenous (IV) studies, this compound is formulated in 20% Cavitron and 5% DMSO in PBS.[2][5]

-

For oral (PO) studies, the vehicle used is 6% Cavitron and 5% DMSO in PBS.[2][5]

-

Following administration, blood samples are collected at various time points.

-

Plasma concentrations of this compound are determined using a validated analytical method.

-

Pharmacokinetic parameters, including clearance, volume of distribution, terminal half-life, and oral bioavailability, are calculated from the plasma concentration-time data.[2][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and the clinical trial design for this compound.

Caption: Simplified RIPK1 signaling cascade and the inhibitory action of this compound.

Caption: Overview of the four-part Phase 1/2 clinical trial design for this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent in oncology, particularly for pancreatic cancer, through its potent and selective inhibition of RIPK1. The preclinical data highlights its ability to modulate the tumor microenvironment and enhance anti-tumor immunity. The ongoing Phase 1/2 clinical trial (NCT03681951) is crucial for evaluating the safety, pharmacokinetics, and clinical activity of this compound, both as a monotherapy and in combination with other anticancer agents like pembrolizumab.[7][8]

While the development of this compound was reportedly terminated at Phase 2, the insights gained from its investigation provide a valuable foundation for the continued exploration of RIPK1 inhibitors in oncology.[9][10] Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to RIPK1 inhibition and exploring rational combination strategies to overcome resistance and enhance therapeutic efficacy. The complex role of RIPK1 in both promoting and suppressing tumorigenesis in different contexts warrants further investigation to fully harness the therapeutic potential of targeting this pathway.[11]

References

- 1. Facebook [cancer.gov]

- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. ascopubs.org [ascopubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. | BioWorld [bioworld.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK3145095 in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3145095 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death. While this compound was primarily advanced into clinical trials for oncology indications, the therapeutic potential of RIPK1 inhibition in immune-mediated inflammatory diseases is of significant interest. This technical guide provides a comprehensive overview of the available data on this compound and related RIPK1 inhibitors in the context of inflammatory disease models. Due to a notable species-specific difference in potency, with significantly lower activity against rodent RIPK1, in vivo preclinical data for this compound in traditional inflammatory disease models are limited. This document summarizes the available quantitative in vitro and ex vivo data for this compound, preclinical data for a closely related tool compound, and detailed experimental protocols for key inflammatory disease models relevant to the study of RIPK1 inhibitors. Furthermore, this guide presents visualizations of the core signaling pathways regulated by RIPK1 to provide a deeper understanding of its mechanism of action.

Introduction to RIPK1 Inhibition in Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular responses to various stimuli, including tumor necrosis factor (TNF).[1][2] RIPK1 acts as a key signaling node, regulating pathways that lead to inflammation, apoptosis, and necroptosis—a form of programmed necrosis.[3][4] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a range of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][5]

The kinase activity of RIPK1 is essential for the induction of necroptosis and for driving inflammatory responses.[6] Therefore, inhibiting RIPK1 kinase activity with small molecules like this compound presents a promising therapeutic strategy to mitigate the detrimental effects of uncontrolled inflammation and cell death in these conditions.[2][3]

Quantitative Data for this compound and Related Compounds

While in vivo data for this compound in inflammatory disease models is scarce due to its reduced potency against rodent RIPK1, the available in vitro and ex vivo data demonstrate its potent inhibition of the RIPK1 pathway in primate cells.[2] Additionally, preclinical data from a related tool compound, GSK547, in a mouse model of colitis, provide valuable insights into the potential efficacy of this class of RIPK1 inhibitors.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Assay System | Cell Type | Stimulation | Readout | IC50 (nM) | Reference |

| Necroptosis Assay | Human U937 cells | TNFα + SMAC mimetic + Caspase inhibitor | Cell Viability (ATP levels) | 1.6 | [2] |

| Necroptosis Assay | Human U937 cells | TNFα + SMAC mimetic + Caspase inhibitor | Cell Death (LDH release) | 0.5 | [2] |

| Cytokine Production | Human U937 cells | TNFα + SMAC mimetic + Caspase inhibitor | MIP-1β Production | 0.4 | [2] |

| Human Whole Blood Assay | Human Whole Blood | TNFα + SMAC mimetic + Caspase inhibitor | MIP-1β Production | 5 | [2][5] |